molecular formula C11H16FN B1474872 2-Fluoro-2-phenylpentan-1-amine CAS No. 1564751-71-8

2-Fluoro-2-phenylpentan-1-amine

Cat. No.: B1474872
CAS No.: 1564751-71-8
M. Wt: 181.25 g/mol
InChI Key: AERHKWLHVDHVSU-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylpentan-1-amine is a chiral fluorinated amine compound of significant interest in advanced medicinal chemistry and drug discovery research. The presence of both a fluorine atom and a primary amine group on a chiral carbon center attached to a phenylpentane backbone makes it a valuable scaffold for investigating structure-activity relationships. Fluorine introduction is a well-established strategy in drug development to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and membrane permeability . The primary amine functionality is a crucial precursor for synthesizing a wide range of derivatives, including amides, sulfonamides, and secondary/tertiary amines, enabling the exploration of diverse chemical space. This compound is particularly useful for studying the effects of fluorine on the conformational bias and binding affinity of amine-based molecules toward biological targets . As a building block, it can be utilized in the design of potential enzyme inhibitors, novel materials, and complex molecules with chiral amine architectures . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-fluoro-2-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-2-8-11(12,9-13)10-6-4-3-5-7-10/h3-7H,2,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERHKWLHVDHVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Amines are known to interact with various biological targets, including receptors and enzymes. The specific targets would depend on the structure and properties of the amine, in this case, 2-Fluoro-2-phenylpentan-1-amine.

Biochemical Pathways

Amines can affect various biochemical pathways depending on their specific targets. The downstream effects would depend on the specific pathways affected by this compound.

Pharmacokinetics

The pharmacokinetic properties of amines can vary widely depending on their specific structures. The bioavailability of this compound would depend on its specific ADME properties.

Comparison with Similar Compounds

2-(2-Fluorophenyl)propan-2-amine

  • Structure : Tertiary amine with a propane backbone and a 2-fluorophenyl group at C2.
  • Molecular Formula : C₉H₁₁FN (vs. C₁₁H₁₄FN for the target compound).
  • Key Differences :
    • Shorter carbon chain (propane vs. pentane), reducing lipophilicity.
    • Tertiary amine (C2 substitution) vs. primary amine (C1 in the target), leading to lower basicity and steric hindrance differences.
  • Applications : Used in synthetic intermediates; CAS 74702-88-8 .

2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine

  • Structure : Cyclopentane ring with a 2-(trifluoromethyl)phenyl group and a primary amine.
  • Molecular Formula : C₁₂H₁₄F₃N.
  • Key Differences: Cyclopentane ring introduces conformational rigidity and strain.
  • Applications : Specialty chemicals; CAS 1343819-12-4 .

2,2-Diphenylethan-1-amine

  • Structure : Ethane backbone with two phenyl groups at C2 and a primary amine at C1.
  • Molecular Formula : C₁₄H₁₅N.
  • Absence of fluorine reduces electronic effects but enhances steric bulk.
  • Applications : Building block for pharmaceuticals and polymers .

Chlorinated Analogs (e.g., 2-Chloro-N-methylpentan-1-amine)

  • Structure : Chlorine substituent on a pentan backbone with a methylated amine.
  • Key Differences :
    • Chlorine’s larger size and lower electronegativity compared to fluorine may reduce polarity but increase van der Waals interactions.
    • Methylation of the amine alters solubility and metabolic pathways .

Preparation Methods

Site-Selective Fluorination of Alkyl Chains

A modern approach to incorporate fluorine at unactivated C(sp³)–H bonds uses copper(I)-catalyzed fluorination with Selectfluor as the fluorine source. This method allows selective fluorination at β to ζ positions (two to six carbon atoms away from a carbonyl group), which is relevant for fluorinating the 2-position in phenylpentan-1-amine derivatives.

  • Method : Copper(I) salt catalyzes site-selective fluorination using Selectfluor.
  • Substrate scope : Ketones, esters, and amides with unactivated C(sp³)–H bonds.
  • Advantages : High site selectivity, late-stage functionalization potential.
  • Relevance : Enables introduction of fluorine at the 2-position of phenylpentan-1-amine precursors by fluorinating the corresponding ketone or amide intermediate.

α-Halogenation Followed by Amination and Catalytic Hydrogenation

This classical approach involves:

  • Step 1: α-Halogenation of propiophenone derivatives (or related ketones) to introduce a halogen (e.g., chlorine or fluorine) at the α-position.
  • Step 2: Amination by nucleophilic substitution of the halogen with an amine source.
  • Step 3: Catalytic hydrogenation to reduce intermediate oximes, hydrazones, or imines to the corresponding amine.

Preparation via Oxime Intermediates

A detailed process involves:

  • Formation of oxime : Reaction of 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salts in the presence of a base, typically at temperatures between 0 °C and 30 °C.
  • Isolation : The oxime is extracted using organic solvents like di-n-butyl ether or toluene, dried over anhydrous sodium sulfate, and purified by evaporation.
  • Reduction : Catalytic hydrogenation of the oxime using nickel-aluminum catalysts to yield the corresponding amino alcohol or amine.
  • Resolution : Separation of stereoisomers by forming salts with organic acids (e.g., acetic acid, benzoic acid) to isolate the desired isomer.
  • Final step : Conversion of the free base amine to salts with inorganic acids for stability and handling.

This method is adaptable to fluorinated analogs by incorporating fluorine in the ketone precursor or during the reduction step.

Decarboxylative Fluorination of β-Ketoacids

An alternative fluorination strategy involves:

  • Starting material : β-Ketoacids as substrates.
  • Fluorination reagent : N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Mechanism : Electrophilic fluorination followed by decarboxylation to yield α-fluoroketones.
  • Conditions : Transition-metal-free, often in mixed solvent systems (MeCN/H₂O) with bases like Cs₂CO₃.
  • Yields : Good yields for both electron-rich and electron-deficient substrates.
  • Application : The α-fluoroketone intermediates can be further transformed into amines via reductive amination or other amination techniques.

This method offers a route to fluorinated ketones that serve as precursors for 2-fluoro-2-phenylpentan-1-amine synthesis.

Summary Data Table of Preparation Methods

Method Key Steps Reagents/Catalysts Conditions Advantages Limitations
Copper(I)-catalyzed site-selective fluorination Fluorination of unactivated C(sp³)–H bonds Copper(I) salt, Selectfluor Mild, room temperature High site-selectivity, late-stage Requires suitable substrate
α-Halogenation → Amination → Hydrogenation Halogenation, nucleophilic substitution, reduction Halogen source, amine, Ni-Al catalyst 0–30 °C, organic solvents Established, stereocontrol possible Multi-step, handling halogens
Oxime intermediate route Oximation, isolation, catalytic hydrogenation Hydroxylamine salts, Ni-Al catalyst 0–30 °C, organic solvents Purification via salt formation Requires careful pH and temp control
Decarboxylative fluorination of β-ketoacids Electrophilic fluorination, decarboxylation NFSI or Selectfluor, base (Cs₂CO₃) Room temperature, MeCN/H₂O Transition-metal-free, good yields Limited to β-ketoacid substrates

Research Findings and Notes

  • The copper(I)-initiated fluorination method shows promise for site-specific fluorination in complex molecules, enabling selective 2-position fluorination in phenylpentan-1-amine derivatives.
  • The oxime reduction method allows for stereochemical control and is scalable, but requires careful control of reaction parameters and purification steps.
  • Decarboxylative fluorination provides a metal-free alternative to introduce fluorine, which can then be converted to amines via standard amination protocols.
  • The choice of method depends on substrate availability, desired stereochemistry, and scale of synthesis.

Q & A

Basic Research Question

  • Neuropharmacology : Acts as a chiral building block for dopamine or serotonin receptor ligands.
  • Enzyme Inhibition : Fluorine enhances metabolic stability, making it useful for protease or kinase inhibitors.
  • Prodrug Development : The amine group facilitates conjugation with targeting moieties.
    Case studies show fluorinated amines improve blood-brain barrier penetration compared to non-fluorinated analogs .

How does fluorine substitution at the 2-position influence metabolic stability compared to non-fluorinated analogs?

Advanced Research Question
Fluorine reduces oxidative metabolism by:

  • Blocking Cytochrome P450 Oxidation : The C-F bond is resistant to enzymatic cleavage.
  • Enhancing Lipophilicity : Increases membrane permeability.
    Comparative studies using LC-MS/MS to measure plasma half-lives in vitro (e.g., microsomal stability assays) show fluorinated amines exhibit 2–3× longer half-lives than non-fluorinated counterparts .

How can computational methods optimize the design of fluorinated amines for receptor binding?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to targets like GPCRs or ion channels.
  • Quantum Mechanical (QM) Calculations : Assess fluorine’s electronic effects on amine basicity.
  • SAR Studies : Correlate substituent positions (e.g., fluorine vs. methyl) with activity.
    For example, fluorine’s inductive effect can lower the amine pKa, altering protonation states in physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-phenylpentan-1-amine
Reactant of Route 2
2-Fluoro-2-phenylpentan-1-amine

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